

1H-Perfluorooct-1-ene: A Comprehensive Guide to Structure, Reactivity, and Applications

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Compound of Interest

Compound Name: 1H-Perfluorooct-1-ene

CAS No.: 1516885-18-9

Cat. No.: B12329774

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Executive Summary

In the landscape of highly fluorinated substances, **1H-Perfluorooct-1-ene** (CAS: 7621-51-4) occupies a unique and highly valuable niche. Unlike fully saturated perfluoroalkyl substances (PFAS) or the more commonly referenced 1H,1H,2H-perfluorooctene, this specific fluoroalkene possesses a single vinylic proton on a terminal double bond. As Application Scientists and researchers, understanding the causality behind its physicochemical behavior is critical. The extreme electron-withdrawing nature of its perfluoroalkyl tail fundamentally alters the electron density of the alkene, shifting its reactivity profile from standard electrophilic addition to nucleophilic susceptibility. This whitepaper provides an authoritative, self-validating guide to the structural properties, synthesis protocols, and application workflows of **1H-perfluorooct-1-ene** in drug development and advanced materials.

Chemical Identity and Structural Nuance

The structural identity of **1H-perfluorooct-1-ene** is defined by a 15-fluorine perfluorinated backbone terminating in a double bond that retains exactly one hydrogen atom (CHF=CF–C₆F₁₃). This asymmetry is the core driver of its unique dipole moment and reactivity.

According to the [1] and verified chemical catalogs[2], the fundamental properties of the molecule are summarized below:

Table 1: Physicochemical Properties of 1H-Perfluorooct-1-ene

Property	Value
IUPAC Name	1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooct-1-ene
CAS Registry Number	7621-51-4
Molecular Formula	C ₈ HF ₁₅
Molecular Weight	382.07 g/mol
Boiling Point	95 – 98 °C
SMILES	<chem>FC=C(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F</chem>
InChIKey	IBDDYNPOMOFBDI-UHFFFAOYSA-N

Synthesis and Manufacturing Protocols

The synthesis of highly pure **1H-perfluorooct-1-ene** requires precise control over elimination reactions to prevent unwanted isomerization. The industry standard relies on the dehalogenation of a saturated precursor.

Protocol 1: Synthesis via Zinc-Mediated Dehalogenation

Causality Check: The use of activated zinc dust in an aprotic solvent (e.g., anhydrous diethyl ether) facilitates a concerted anti-elimination of vicinal halogens (such as bromine or chlorine). This concerted mechanism is critical; it prevents the formation of carbocation intermediates that would otherwise lead to double-bond migration along the fluorinated chain.

Step-by-Step Methodology:

- Preparation: Equip a dry 500 mL three-neck round-bottom flask with a reflux condenser, an argon inlet, and a magnetic stirrer to maintain an inert, moisture-free atmosphere.
- Reagent Loading: Suspend activated zinc dust (0.15 mol) in 150 mL of anhydrous diethyl ether.
- Precursor Addition: Slowly add 1,2-dibromo-1,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctane (0.10 mol) dropwise over 30 minutes. The dropwise addition controls the exothermic nature of the metal-insertion step.
- Reaction Maturation: Heat the mixture to a gentle reflux (approx. 35 °C) for 4 hours. Monitor the disappearance of the precursor via ^{19}F NMR.
- Work-up and Isolation: Cool the reaction to room temperature. Filter the unreacted zinc and precipitated zinc bromide salts through a tightly packed Celite pad.
- Purification: Subject the filtrate to fractional distillation. Collect the fraction boiling at 95–98 °C to isolate the target **1H-perfluorooct-1-ene** (Yield: >85%).



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Fig 1. Zinc-mediated dehalogenation workflow for **1H-perfluorooct-1-ene** synthesis.

Reactivity & Applications in Drug Development and Materials

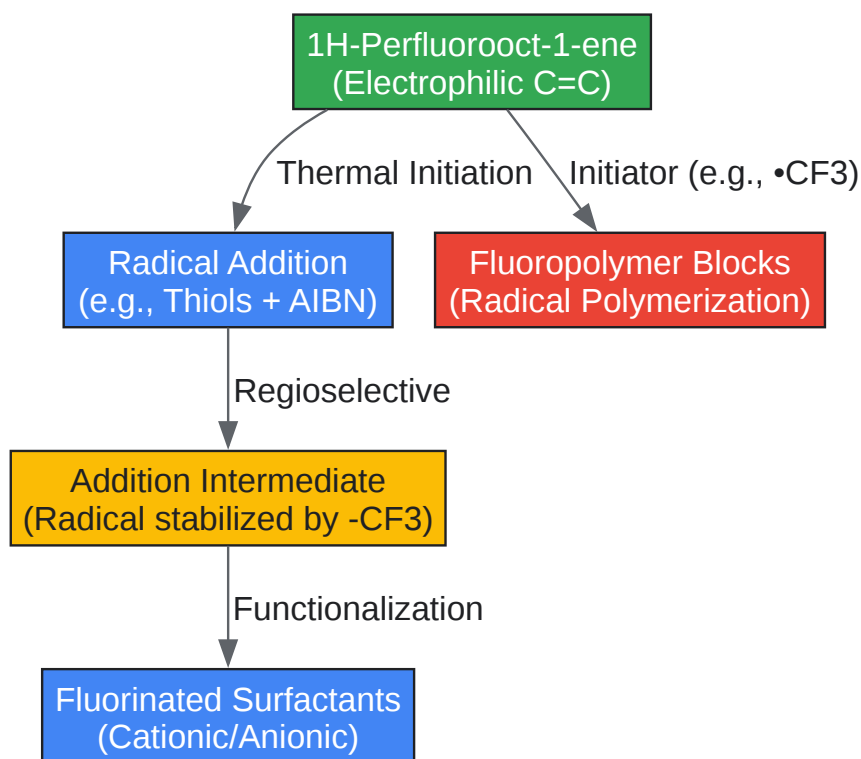
Because the 15 fluorine atoms drastically lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the terminal alkene acts as a potent electrophile. This makes it an ideal building block for synthesizing lipophilic/fluorophilic tags in medicinal chemistry and specialized fluorosurfactants[3].

Protocol 2: Free-Radical Thiol-Ene Functionalization for Surfactant Precursors

Causality Check: Standard electrophilic addition (e.g., Markovnikov hydration) is sluggish on perfluoroalkenes. Instead, a free-radical mechanism using AIBN initiates an anti-Markovnikov addition of thiols. The resulting radical intermediate is highly stabilized by the adjacent fluorinated carbons, driving strict regioselectivity.

Step-by-Step Methodology:

- Initiation: In a heavy-walled Schlenk tube, dissolve **1H-perfluorooct-1-ene** (10 mmol) and cysteamine hydrochloride (12 mmol) in anhydrous methanol (20 mL). Add AIBN (0.5 mmol) as the thermal radical initiator.
- Degassing: Perform three rigorous freeze-pump-thaw cycles. Self-validating step: Oxygen acts as a potent radical scavenger; failure to degas will result in near-zero yield.
- Propagation: Seal the tube and heat to 65 °C for 12 hours.
- Quenching & Extraction: Cool to room temperature, neutralize the hydrochloride salt with saturated aqueous NaHCO₃, and extract the amine-terminated perfluoro-intermediate with diethyl ether.
- Validation: Confirm the loss of the vinylic fluorine and proton signals via ¹⁹F and ¹H NMR spectroscopy. This intermediate can now be quaternized to form a cationic fluorosurfactant[3].



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Fig 2. Mechanistic pathways for **1H-perfluorooct-1-ene** functionalization and polymerization.

Toxicology and Environmental Fate (PFAS Context)

A critical distinction between **1H-perfluorooct-1-ene** and legacy PFAS (like PFOA or PFOS) lies in its environmental persistence. While fully saturated perfluoroalkyl chains are notoriously recalcitrant to degradation, the terminal double bond in **1H-perfluorooct-1-ene** provides a reactive site for atmospheric breakdown.

According to peer-reviewed kinetic studies published in *The Journal of Physical Chemistry A*[4], the primary degradation pathway for perfluorinated alkenes in the troposphere is the addition of hydroxyl (OH) radicals to the C=C bond. This reaction significantly reduces the atmospheric lifetime of fluoroalkenes—often to a matter of days—compared to the centuries-long persistence of saturated PFAS[4]. Consequently, incorporating **1H-perfluorooct-1-ene** as a degradable synthon is a major focus for next-generation, environmentally responsible fluoropolymer design.

References

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